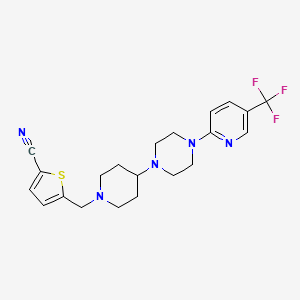
5-((4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"5-((4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile" represents a complex molecule that likely exhibits multifaceted biological and chemical properties due to its diverse functional groups and structural complexity. Compounds with similar frameworks have been explored for various applications, including medicinal chemistry, due to their potential interaction with biological targets.
Synthesis Analysis
The synthesis of complex molecules involving piperazine and piperidine scaffolds, like our compound of interest, often employs multi-component reactions that provide a concise route to densely functionalized heterocycles. For example, Demidov et al. (2021) described a three-component condensation process that efficiently synthesizes carbonitrile derivatives, which could be analogous to the synthesis of our target compound (Demidov, Osyanin, Osipov, & Klimochkin, 2021).
Molecular Structure Analysis
The molecular structure of compounds containing piperazine and piperidine units, as well as thiophene and carbonitrile groups, is characterized by their potential for diverse chemical reactivity and interaction with biological systems. Advanced techniques such as X-ray diffraction and NMR spectroscopy are typically employed to elucidate their complex structures, as demonstrated by Feng (2011) in the synthesis and characterization of related pyridine derivatives (Feng, 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions between the nitrogen atoms in the piperazine and piperidine rings and other chemical entities. These reactions can lead to the formation of novel heterocyclic compounds with potential biological activity, as explored by Sun et al. (2019) in their work on pyrido[4,3-d][1,3]oxazine derivatives (Sun, Huang, Li, Wang, & Luo, 2019).
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, boiling points, and solubility, are influenced by their molecular structure. The presence of multiple nitrogen atoms, a thiophene ring, and a carbonitrile group in the compound suggests it would have unique solubility characteristics in various solvents, crucial for its application in chemical and biological assays.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of molecules containing piperazine, piperidine, thiophene, and carbonitrile groups are significantly diverse. The trifluoromethyl group attached to the pyridine ring could enhance the molecule's lipophilicity, potentially affecting its interaction with biological targets. Studies such as those by Mahesh, Perumal, and Pandi (2004) on related naphthyridine derivatives provide insight into the chemical behavior of such compounds (Mahesh, Perumal, & Pandi, 2004).
Wissenschaftliche Forschungsanwendungen
Dieckmann Cyclization
The compound is involved in Dieckmann cyclization processes, a method for forming piperazine-2,5-diones. This process utilizes specific substructures activated by various functional groups, assembled through standard acylation and oxidation processes starting from β-(alkylamino)alcohol or similar compounds (Aboussafy & Clive, 2012).
Synthesis of Fused Pyridine Derivatives
A series of novel pyridine and fused pyridine derivatives, including the compound , are prepared from certain starting materials, leading to the formation of triazolopyridine derivatives. These derivatives are further transformed to produce pyridine–pyrazole hybrid derivatives with antimicrobial and antioxidant activity (Flefel et al., 2018).
Synthesis of Star-Shaped Functionalized Monomers
The compound is used in the synthesis of star-shaped thiophene and pyrrole functionalized monomers, which are subsequently copolymerized with thiophene and pyrrole in specific conditions. The copolymers demonstrate unique optoelectrochemical properties (Ak & Toppare, 2009).
Three-Component Condensation
This compound is part of a three-component reaction process to synthesize trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles, which involves the formation of multiple bonds through cascade reactions (Demidov et al., 2021).
Design and Synthesis of Herbicidal Agents
It is used in the design and synthesis of novel herbicidal agents, specifically pyrido[4,3-d][1,3]oxazine-8-carbonitrile derivatives showing significant inhibition against certain plants (Sun et al., 2019).
Eigenschaften
IUPAC Name |
5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5S/c22-21(23,24)16-1-4-20(26-14-16)29-11-9-28(10-12-29)17-5-7-27(8-6-17)15-19-3-2-18(13-25)30-19/h1-4,14,17H,5-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQLCSNWZPMSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC=C(S4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

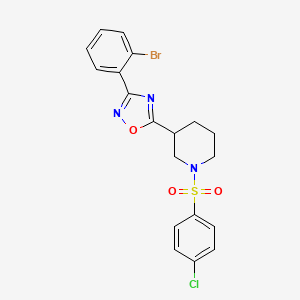
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)
![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)
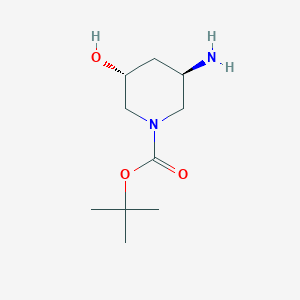
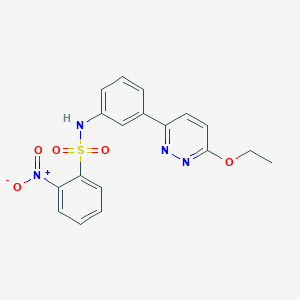
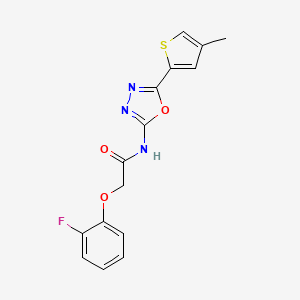
![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)
![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)